molecular formula C12H9NO5S B1304281 Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate CAS No. 91041-18-8

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

Cat. No.: B1304281
CAS No.: 91041-18-8
M. Wt: 279.27 g/mol
InChI Key: BYAMNBQBFALVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a nitrophenoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate typically involves the reaction of 2-nitrophenol with 3-bromo-2-thiophenecarboxylic acid methyl ester. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate.

    Substitution: Various substituted esters or amides.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate: A reduced form of the compound with an amino group instead of a nitro group.

    Methyl 3-(2-chlorophenoxy)-2-thiophenecarboxylate: A similar compound with a chlorine substituent instead of a nitro group.

    Methyl 3-(2-methoxyphenoxy)-2-thiophenecarboxylate: A compound with a methoxy group in place of the nitro group.

Uniqueness

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for further chemical modifications and the development of compounds with diverse biological and chemical activities.

Properties

IUPAC Name

methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-5-3-2-4-8(9)13(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAMNBQBFALVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377545
Record name methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-18-8
Record name methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.